

A Toxicological Showdown: Clethodim Sulfoxide vs. Clethodim Sulfone

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Compound of Interest

Compound Name: **Clethodim Sulfoxide**

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A Comparative Guide for Researchers and Drug Development Professionals

Clethodim, a widely used cyclohexanedione herbicide, undergoes metabolic transformation into several byproducts, with **clethodim sulfoxide** and clethodim sulfone being primary metabolites of toxicological interest. Understanding the distinct toxicological profiles of these two metabolites is crucial for accurate risk assessment and regulatory evaluation. This guide provides a comprehensive comparison of their known toxicological effects, supported by available experimental data and methodologies.

Executive Summary

While specific acute toxicity data for **clethodim sulfoxide** and clethodim sulfone are not readily available in public literature, regulatory assessments often consider their toxicity to be covered by the parent compound, clethodim. This suggests a broadly similar level of acute toxicity. However, notable differences emerge in their genotoxic potential, with clethodim sulfone showing some evidence of in vitro genotoxicity, although this finding is nuanced by the purity of the test substance. This guide synthesizes the available data to draw a comparative toxicological picture of these two key metabolites.

Comparative Toxicological Data

The following tables summarize the available quantitative and qualitative toxicological data for **clethodim sulfoxide** and clethodim sulfone. For context, data for the parent compound, clethodim, and other relevant metabolites are also included where available.

Table 1: Acute and Subchronic Oral Toxicity

Compound	Species	Study Type	Endpoint	Value (mg/kg bw/day)	Citation
Clethodim	Rat (male)	Acute Oral	LD50	1630	[1]
Clethodim	Rat (female)	Acute Oral	LD50	1360	[1]
Clethodim Sulfoxide	Rat	Acute Oral	LD50	Data not available	
Clethodim Sulfone	Rat	Acute Oral	LD50	Data not available	
Clethodim Imine Sulfone	Rat	Acute Oral	LD50	> 1400	[2]
Clethodim 5- OH Sulfone	Rat	Acute Oral	LD50	> 1400	[2]
DME Sulfoxide Acid	Rat	Acute Oral	LD50	> 5000	[2]
DME Sulfone Acid	Rat	Acute Oral	LD50	> 5000	[2]
Clethodim	Rat	90-day Neurotoxicity	NOAEL	331 (highest dose tested)	[2]
Clethodim Imine Sulfone	Rat	35-day Oral	NOAEL	70.9	[2]
Clethodim 5- OH Sulfone	Rat	35-day Oral	NOAEL	588 (highest dose tested)	[2]
DME Sulfoxide Acid	Rat	28-day Oral	NOAEL	80	[2]

Table 2: Genotoxicity

Compound	Test System	Metabolic Activation	Result	Citation
Clethodim	Ames Test	With & Without	Negative	[1]
Clethodim	In vitro Chromosomal Aberration	With & Without	Negative (with purified preparation)	[3]
Clethodim Sulfoxide	Ames Test	Data not available	Data not available	
Clethodim Sulfoxide	In vitro Chromosomal Aberration	Data not available	Data not available	
Clethodim Sulfone	Ames Test	With & Without	Positive/Equivocal (Negative with purer batch)	[2]
Clethodim Sulfone	In vitro Mammalian Cell Gene Mutation	With & Without	Positive/Equivocal (Negative with purer batch)	[2]
Clethodim Sulfone	In vitro Chromosomal Aberration	With & Without	Positive/Equivocal (Negative with purer batch)	[2]
Clethodim Sulfone	In vivo Micronucleus Test	Equivocal	[2]	
Clethodim Imine Sulfone	Ames Test	With & Without	Negative	[2]
Clethodim Imine Sulfone	In vitro Chromosomal Aberration	With & Without	Negative	[2]
Clethodim 5-OH Sulfone	Ames Test	With & Without	Negative	[2]

Clethodim 5-OH Sulfone	In vitro Chromosomal Aberration	With & Without	Negative	[2]
DME Sulfoxide Acid	Ames Test	With & Without	Negative	[2]
DME Sulfoxide Acid	In vitro Chromosomal Aberration	With & Without	Negative	[2]
DME Sulfone Acid	Ames Test	With & Without	Negative	[2]

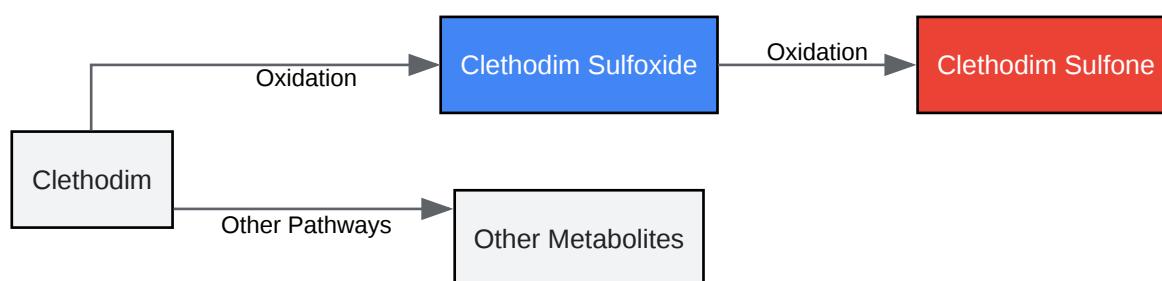
Table 3: Reproductive and Developmental Toxicity

Compound	Species	Study Type	Endpoint	Value (mg/kg bw/day)	Key Findings	Citation
Clethodim	Rat	2-Generation Reproduction	Parental NOAEL	32.2	Decreased body weight and food consumption at higher doses.	[2]
Clethodim	Rat	2-Generation Reproduction	Offspring NOAEL	163	No adverse effects on offspring.	[2]
Clethodim	Rat	Developmental	Maternal NOAEL	83.3	Reduced body weight gain and clinical signs at higher doses.	[2]
Clethodim	Rat	Developmental	Embryo/Fetal NOAEL	83.3	Decreased fetal weight and delayed ossification at higher doses.	[2]
Clethodim Sulfoxide	-	-	-	Data not available	-	
Clethodim Sulfone	-	-	-	Data not available	-	

Clethodim Imine Sulfone	Rat	Developmental	Maternal NOAEL	10	Reduction in body weight gain.	[2]
Clethodim Imine Sulfone	Rat	Developmental	Embryo/Fetal NOAEL	100	Reduced fetal weight and skeletal findings at higher doses.	[2]
Clethodim 5-OH Sulfone	Rat	Developmental	Maternal NOAEL	100	Clinical signs at higher doses.	[2]
Clethodim 5-OH Sulfone	Rat	Developmental	Embryo/Fetal NOAEL	700 (highest dose tested)	No embryo/fetal toxicity observed.	[2]

Metabolic Pathway of Clethodim

Clethodim is metabolized in mammals primarily through oxidation. The initial and major metabolic step is the oxidation of the sulfur atom to form **clethodim sulfoxide**.^[3] This is followed by further oxidation to clethodim sulfone.^[3] Other metabolic pathways include hydroxylation and cleavage of the N-O bond.^[3]



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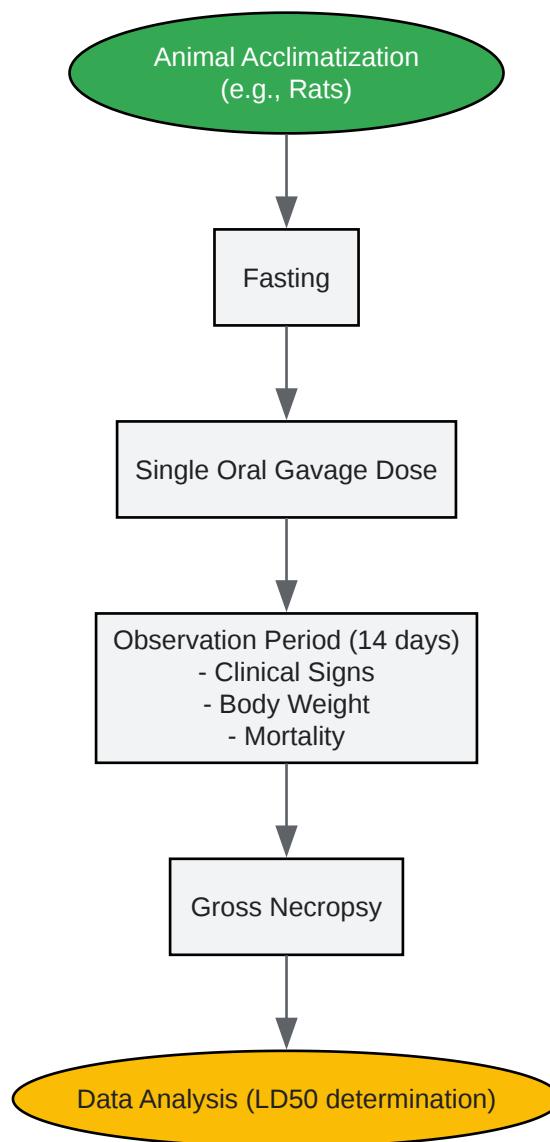
Metabolic conversion of Clethodim.

Experimental Protocols

Detailed methodologies for the key toxicological assays cited are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity is typically determined using the limit test or a full LD50 study following OECD Guideline 401. In these studies, the test substance is administered by gavage to fasted rodents, usually rats.^[4] Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.^[4] A necropsy is performed on all animals at the end of the study.^[4]



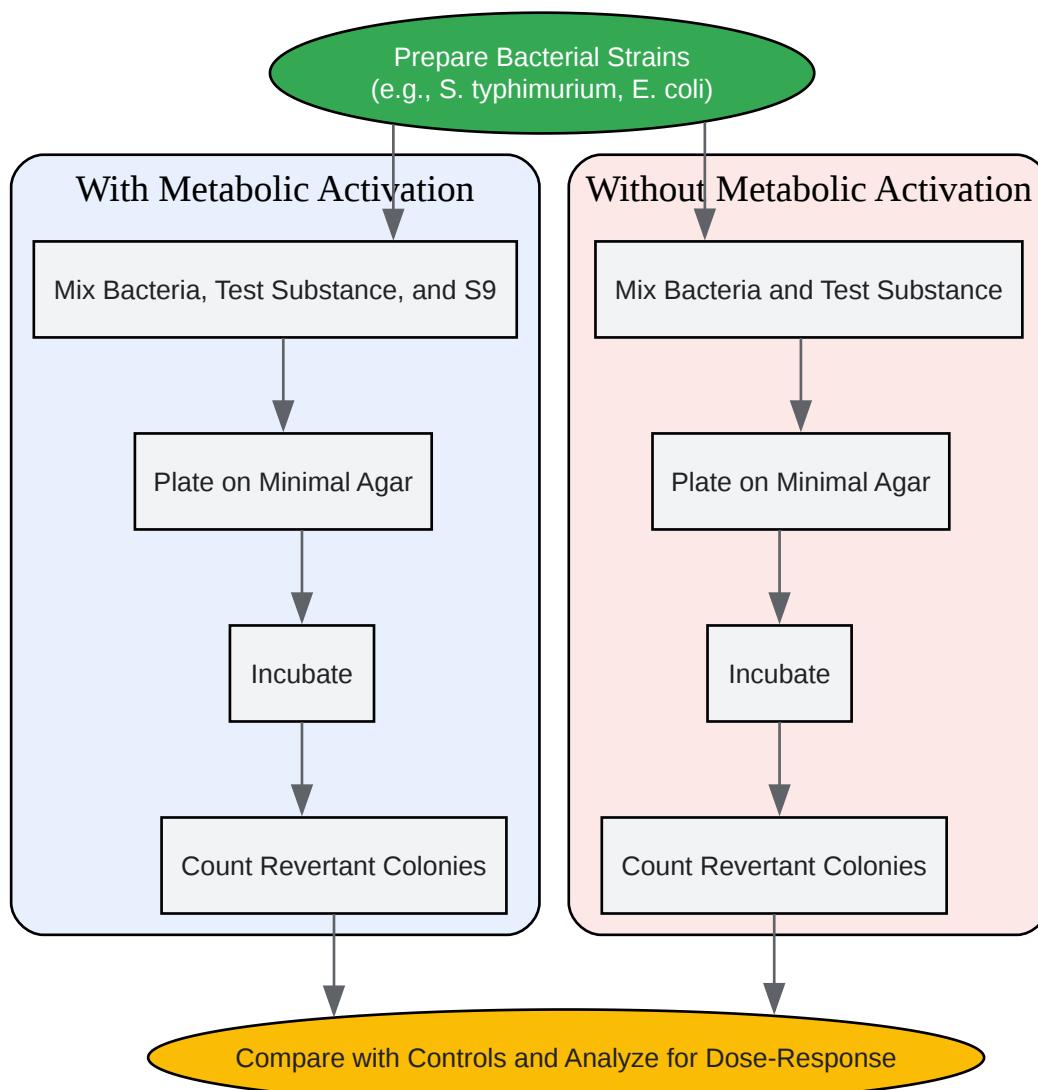
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Workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This assay is performed to assess the mutagenic potential of a substance.^[5] Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for histidine or tryptophan, respectively, are exposed to the test substance with and without a metabolic activation system (S9 mix).^[5] The number of revertant colonies, which have regained the ability to synthesize the

essential amino acid, is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[5]



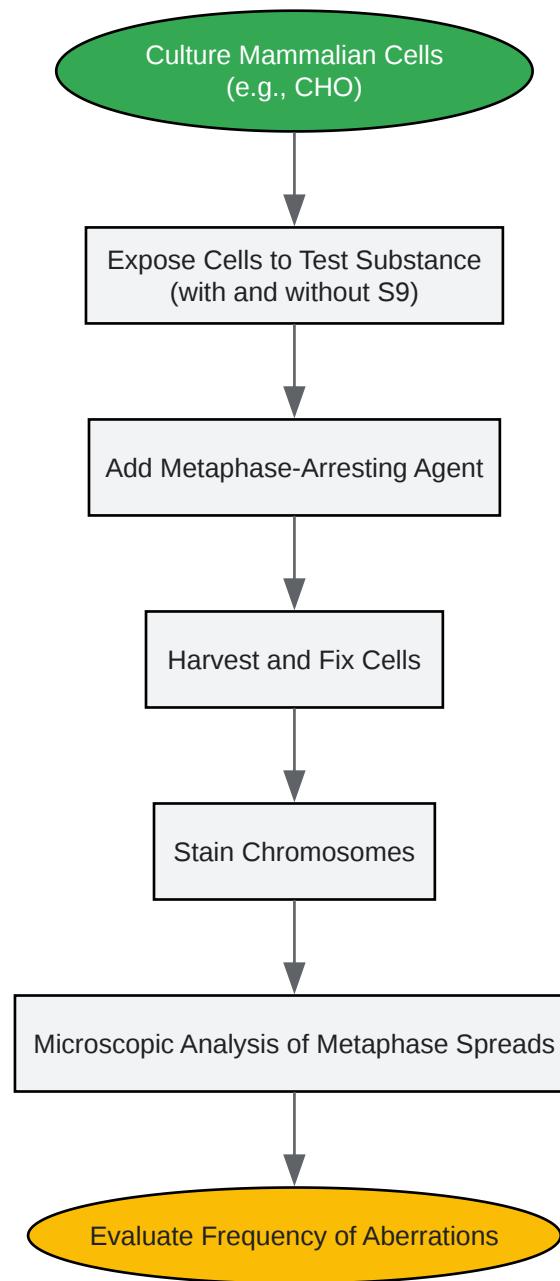
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Workflow for the Ames Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.[1] Cell cultures (e.g., Chinese Hamster Ovary cells) are exposed to the test substance with and without metabolic activation.[1] At a predetermined time, cells

are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal damage.



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Workflow for the in vitro chromosomal aberration test.

Discussion and Conclusion

A direct comparison of the toxicological profiles of **clethodim sulfoxide** and clethodim sulfone is hampered by the limited availability of specific toxicity data for each metabolite. Regulatory bodies often group these metabolites with the parent compound, clethodim, for risk assessment purposes, suggesting that their overall toxicity is considered to be of a similar order of magnitude.

The most significant point of differentiation lies in their genotoxic potential. While most metabolites of clethodim, including the parent compound, have tested negative for genotoxicity in a standard battery of assays, clethodim sulfone has shown some positive or equivocal results in *in vitro* tests.^[2] However, it is crucial to note that these positive findings were not observed when a purer batch of clethodim sulfone was tested, indicating that impurities may have contributed to the initial results.^[2] The *in vivo* micronucleus test for clethodim sulfone also yielded equivocal results.^[2]

In the absence of specific acute and subchronic toxicity data for **clethodim sulfoxide** and sulfone, a definitive statement on their relative potency in these areas cannot be made. However, the available data on other metabolites, such as the imine sulfone and 5-OH sulfone, show a generally low order of acute toxicity (LD50 > 1400 mg/kg bw).

For researchers and drug development professionals, the key takeaway is the potential, albeit nuanced, genotoxicity of clethodim sulfone. This highlights the importance of considering not just the parent compound but also its metabolites in toxicological assessments. Further studies with highly purified **clethodim sulfoxide** and clethodim sulfone would be necessary to definitively delineate their individual toxicological profiles.

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